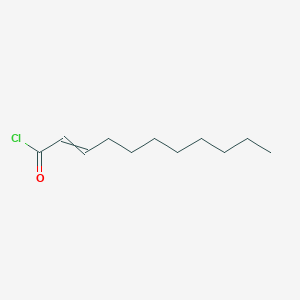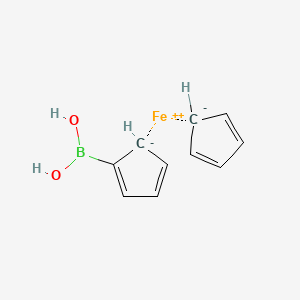
Ferrocenemetaboric acid
概要
説明
Ferrocenemetaboric acid, also known as Ferroceneboronic acid, is an organometallic compound with the empirical formula C10H11BFeO2 . It is a derivative of ferrocene, a compound that has been widely studied due to its remarkable structure, chemical bonding, and reactivity .
Synthesis Analysis
The synthesis of ferrocene-based compounds, including Ferrocenemetaboric acid, involves the use of ferrocene as a redox-active compound . The strong iron–cyclopentadienyl connection favors the formation of diverse ferrocene derivatives .
Molecular Structure Analysis
Ferrocene, the parent compound of Ferrocenemetaboric acid, contains iron sandwiched between two cyclopentadienyl rings such that iron is bonded to all five carbon atoms of each ring . Ferrocene exclusively shows a staggered structure with D5d point symmetry, in which the two cyclopentadienyl rings are oriented in opposite directions .
Chemical Reactions Analysis
Ferrocene and its derivatives, including Ferrocenemetaboric acid, exhibit versatile redox chemistry along with excellent catalytic properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
Physical And Chemical Properties Analysis
Ferrocenemetaboric acid, like other ferrocene derivatives, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . It also has rapid electron transfer properties .
科学的研究の応用
Ferrocenemetaboric Acid: A Multifaceted Compound in Scientific Research
Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a compound that has garnered attention in various scientific fields due to its unique properties. Below is a comprehensive analysis of its applications across six distinct areas of research:
Cancer Research: Ferrocene derivatives, including ferrocenemetaboric acid, have been actively studied for their potential in cancer treatment. These compounds have shown promising anticancer activity, with some derivatives highly active against several diseases . The ferrocene moiety’s ability to undergo redox reactions makes it a valuable component in designing anticancer drugs, offering a new avenue for therapeutic intervention.
Electrochemical Applications: The electrochemical properties of ferrocene-based compounds are well-documented. They are used in the synthesis of electro-optical materials due to their rich redox chemistry . Ferrocenemetaboric acid can contribute to the development of advanced materials with specific electrochemical behaviors, which are crucial for applications like batteries and sensors.
Material Science: In material science, ferrocene and its derivatives serve as building blocks for creating compounds with significant applications. These include the development of novel materials with desired properties for use in various technologies . Ferrocenemetaboric acid’s structure allows for the creation of materials with unique thermal and mechanical properties.
Asymmetric Catalysis: Ferrocene derivatives are known to play a significant role in asymmetric catalysis, aiding in the production of chiral molecules . This is particularly important in the pharmaceutical industry, where the synthesis of enantiomerically pure substances is crucial. Ferrocenemetaboric acid can be utilized to develop new catalytic systems that enhance reaction selectivity and efficiency.
Biochemistry and Bioorganometallic Chemistry: The biochemistry realm has explored the use of ferrocene derivatives in various biochemical applications. This includes their role in bioorganometallic chemistry, where they interact with biological molecules to perform specific functions . Ferrocenemetaboric acid could be instrumental in studying and manipulating biochemical pathways.
Coordination Chemistry: Ferrocenemetaboric acid can act as a ligand in coordination chemistry, forming complexes with metals. This has implications for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds with potential uses in catalysis, gas storage, and separation technologies .
Optoelectronic Nature: The optoelectronic nature of ferrocene derivatives makes them suitable for applications in photonics. They are investigated for their potential in creating compounds with strong donor-acceptor interactions, which are promising for photonic applications .
Medicinal Chemistry: Beyond cancer research, ferrocene derivatives are considered for various medicinal applications. Their structural versatility allows for the design of molecules with specific biological activities, opening up possibilities for new drug development .
作用機序
Target of Action
Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a complex organometallic compound. Ferrocene-based compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
Ferrocene-based compounds are known for their redox-active properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses of the system .
Biochemical Pathways
Ferrocene-based compounds have been shown to influence various electron transmission pathways using photochemical and electrochemical techniques . They can actively interact through lateral electron hopping .
Pharmacokinetics
Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, and rapid electron transfer .
Result of Action
Ferrocene-based compounds have been reported to display anti-proliferative activity against several tumor cell lines . They can induce various forms of cell death, including ferroptosis, a form of programmed cell death driven by an overload of lipid peroxides in cellular membranes .
Action Environment
The action of Ferrocenemetaboric acid can be influenced by various environmental factors . The electrochemical properties of ferrocene-based systems have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode .
Safety and Hazards
将来の方向性
The future directions of Ferrocenemetaboric acid and other ferrocene-based compounds are promising. They are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications . The range of MXene compositions has expanded in all four components of the MXene formula, M, X, T, and n in M n+1 X n T x .
特性
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXIPVWFCEEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocenemetaboric acid | |
CAS RN |
12152-94-2 | |
| Record name | Ferroceneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocenemetaboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012152942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrocenemetaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)
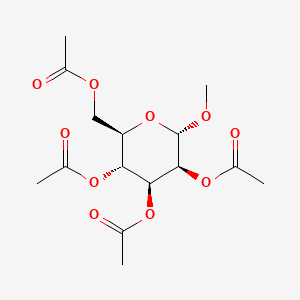
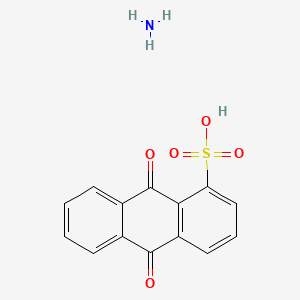

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
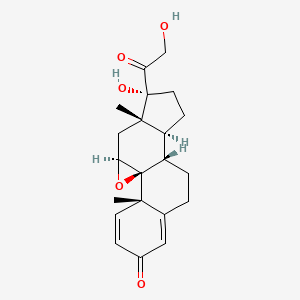

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

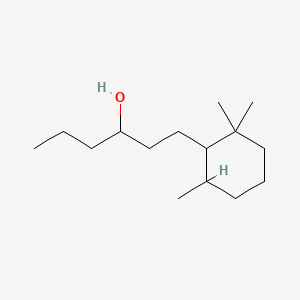

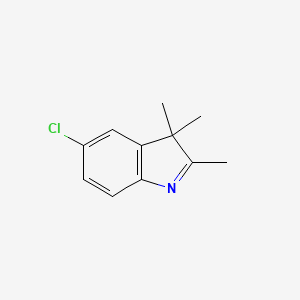
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
